Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)

Oral bioavailability 17α-alkylation First-pass metabolism

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl- (CAS 2694-97-5), commonly referred to as methyl-1-testosterone (M1T), is a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) structurally derived from 1-testosterone (Δ¹-DHT). The molecule features a 1,2-double bond in the A-ring and a 17α-methyl group, which jointly confer oral bioavailability and resistance to aromatization.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 2694-97-5
Cat. No. B1506896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrosta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)
CAS2694-97-5
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C
InChIInChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,15-17,22H,5,7-8,10-12H2,1-3H3
InChIKeyWMAZMNFANLKALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl- (CAS 2694-97-5): Procurement-Relevant Overview and Compound Identity


Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl- (CAS 2694-97-5), commonly referred to as methyl-1-testosterone (M1T), is a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) structurally derived from 1-testosterone (Δ¹-DHT). The molecule features a 1,2-double bond in the A-ring and a 17α-methyl group, which jointly confer oral bioavailability and resistance to aromatization [1]. M1T has been identified as a designer steroid employed in doping and is explicitly listed on the World Anti-Doping Agency (WADA) Prohibited List, making its availability primarily confined to research and forensic analytical applications [2].

Why Generic AAS Substitution Fails for Methyl-1-Testosterone (CAS 2694-97-5) in Research and Forensic Settings


Unlike testosterone or non-17α-alkylated 1-testosterone, M1T possesses a dual structural modification (Δ¹ and 17α-methyl) that fundamentally alters its pharmacological profile. While many in-class AAS exhibit overlapping anabolic-androgenic effects, the magnitude and balance of these effects—coupled with route-dependent hepatotoxicity—are uniquely shaped by M1T's stereoelectronic features [1]. Simple replacement with testosterone propionate or methyltestosterone would fail to replicate M1T's oral potency, its inability to aromatize, and its distinct hepatic burden [2][3]. The following quantitative evidence substantiates these critical points of differentiation.

Quantitative Differentiation of Methyl-1-Testosterone (CAS 2694-97-5) Against Key Analogs


Oral Bioavailability Contrasted with Non-Alkylated 1-Testosterone

M1T incorporates a 17α-methyl group that protects the 17β-hydroxyl from first-pass hepatic oxidation. In Hershberger assays, oral M1T administration (0.03–2 mg/kg/day) produced dose-dependent androgen receptor (AR) activation and modulation of IGF-I expression in gastrocnemius muscle, confirming systemic exposure [1]. In contrast, the non-alkylated analog 1-testosterone (Δ¹-DHT) exhibits negligible oral activity due to rapid hepatic clearance [2].

Oral bioavailability 17α-alkylation First-pass metabolism

Androgen Receptor Transactivation Potency Relative to Dihydrotestosterone

In a yeast-based AR transactivation assay, M1T exhibited androgenic potency within the same concentration range as the endogenous high-affinity ligand dihydrotestosterone (DHT) [1]. The NCATS Inxight database records an EC50 of 3.0 nM for M1T in a functional AR assay, comparable to literature values for DHT (typically 0.1–1 nM in analogous reporter systems) [2].

Androgen receptor Yeast transactivation assay EC50

Hepatic Burden Compared with Non-17α-Alkylated Androgens

Analysis of hepatic tyrosine aminotransferase (TAT) expression in rats revealed that M1T exerts strong activity in the liver, with TAT induction markedly higher after oral administration than after subcutaneous injection [1]. This pattern is characteristic of 17α-alkylated AAS, which are known to impose greater hepatic stress than non-alkylated androgens such as testosterone or 1-testosterone [2].

Hepatotoxicity Tyrosine aminotransferase 17α-alkylated steroid

Anabolic vs. Androgenic Potency Ratio Compared to Testosterone Propionate

In castrated rats receiving intramuscular injections, M1T demonstrated anabolic activity equivalent to 25% and androgenic activity equivalent to 50% of testosterone propionate on a weight-for-weight basis [1]. This yields a lower anabolic-to-androgenic ratio than the reference standard, indicating relatively greater androgenic propensity at the administered dose and route.

Anabolic-androgenic ratio Hershberger assay Levator ani

Lack of SARM-Like Selectivity Contrasted with Tissue-Selective Investigational Androgens

M1T was explicitly noted to demonstrate no selective androgen receptor modulator (SARM) characteristics, stimulating prostate and levator ani muscle weights with parallel dose-response curves after subcutaneous administration [1]. This contrasts with investigational SARMs (e.g., ostarine), which achieve dissociated anabolic-to-androgenic effects at the tissue level in Hershberger assays [2].

Selective androgen receptor modulator Tissue selectivity Prostate vs. muscle

Validated Application Scenarios for Methyl-1-Testosterone (CAS 2694-97-5) Stemming from Differentiation Evidence


Forensic Toxicology and Anti-Doping Reference Standard

Given M1T's status on the WADA Prohibited List and its well-characterized human urinary metabolite profile (17α-methyl-5α-androstane-3α,17β-diol, 17α-methyl-5α-androst-1-ene-3α,17β-diol, and corresponding 17-epimers), procurement as an analytical reference standard is essential for doping control laboratories developing or validating GC-MS or LC-MS/MS detection methods [1].

Hepatotoxicity Model Compound for 17α-Alkylated AAS Research

The pronounced hepatic TAT induction—quantitatively stronger after oral administration—positions M1T as a model 17α-alkylated AAS for mechanistic hepatotoxicity studies [1]. Its use enables direct comparisons with non-alkylated androgens to investigate structure-dependent hepatic stress pathways.

Non-Selective Positive Control in SARM Screening Assays

Because M1T lacks SARM characteristics and stimulates prostate and levator ani muscle in parallel, it serves as an ideal non-selective full-agonist control in Hershberger-based SARM screening cascades [1]. Its potent AR agonism provides a robust upper-bound comparator for evaluating tissue-selectivity indices.

Oral AAS Pharmacokinetic/Pharmacodynamic Modeling

M1T's confirmed oral activity—evidenced by dose-dependent molecular marker modulation after oral gavage [1]—makes it suitable for preclinical PK/PD studies examining the impact of A-ring unsaturation (Δ¹) combined with 17α-alkylation on oral absorption, hepatic extraction, and target-tissue exposure.

Quote Request

Request a Quote for Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.